1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone
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Description
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C13H17NO3S and its molecular weight is 267.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
A novel Prins cascade process has been developed for the synthesis of spiromorpholinotetrahydropyran derivatives, representing a significant advancement in the field of organic chemistry. This process facilitates the coupling of aldehydes with specific sulfonamides to produce 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the compound's versatility in synthesis applications (B. Reddy et al., 2014).
Spirocyclic Derivatives
New spirocyclization techniques have been developed to synthesize 1,7-dioxaspiro[5.5]undecanes and 1-oxa-7-thiaspiro[5.5]undecanes, showcasing the compound's potential in creating novel spirocyclic structures. These techniques involve the reaction of exo-glycal with aryl alcohols or thiophenols, expanding the utility of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone in synthetic chemistry (Hui-Chang Lin et al., 2010).
Catalysis and Solvent Use
The compound has also been involved in the synthesis of novel trispiropyrrolidine/thiapyrrolizidines using deep eutectic solvent (DES) as an efficient reaction media. This highlights its role in enhancing the efficiency of synthetic processes through the use of innovative solvents and catalysis methods, offering a greener alternative for chemical synthesis (Ruby Singh & Aakash Singh, 2017).
Antioxidant Studies
Research into polymer stabilizers has identified compounds related to this compound as effective synergistic stabilizers in combination with thiopropionate type antioxidants. This suggests potential applications in enhancing the durability and lifespan of polymeric materials, indicating its significance in materials science (Shin-ichi Yachigo et al., 1992).
Biological Activity
The crystal structure and biological activity of derivatives have been studied, showing promise in the field of medicinal chemistry. Such studies are crucial for understanding the compound's potential in drug design and pharmaceutical applications, further demonstrating its versatility and importance in scientific research (Lin Yuan et al., 2017).
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-12(11-2-9-18-10-11)14-5-3-13(4-6-14)16-7-1-8-17-13/h2,9-10H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPZQPFUPCQJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CSC=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.